molecular formula C8H5Br2FO B1530097 3',4'-Dibromo-5'-fluoroacetophenone CAS No. 1803776-35-3

3',4'-Dibromo-5'-fluoroacetophenone

Cat. No.: B1530097
CAS No.: 1803776-35-3
M. Wt: 295.93 g/mol
InChI Key: ALABKKURLZTPFW-UHFFFAOYSA-N
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Description

3’,4’-Dibromo-5’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol It is a derivative of acetophenone, featuring bromine and fluorine substituents on the aromatic ring

Preparation Methods

The synthesis of 3’,4’-Dibromo-5’-fluoroacetophenone typically involves the bromination and fluorination of acetophenone derivatives. One common method includes the bromination of 5’-fluoroacetophenone using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3’ and 4’ positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3’,4’-Dibromo-5’-fluoroacetophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’,4’-Dibromo-5’-fluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules for various applications.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,4’-Dibromo-5’-fluoroacetophenone depends on its specific application. In chemical reactions, the bromine and fluorine substituents influence the reactivity and selectivity of the compound. The carbonyl group in the acetophenone moiety can participate in various reactions, acting as an electrophile in nucleophilic addition reactions. The presence of bromine and fluorine atoms can also affect the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

3’,4’-Dibromo-5’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:

Properties

IUPAC Name

1-(3,4-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c1-4(12)5-2-6(9)8(10)7(11)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALABKKURLZTPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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